N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide
CAS No.:
Cat. No.: VC15937048
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O3 |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | N-(4-amino-2-methoxyphenyl)oxolane-2-carboxamide |
| Standard InChI | InChI=1S/C12H16N2O3/c1-16-11-7-8(13)4-5-9(11)14-12(15)10-3-2-6-17-10/h4-5,7,10H,2-3,6,13H2,1H3,(H,14,15) |
| Standard InChI Key | GTBXIAHEQCZVHU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)N)NC(=O)C2CCCO2 |
Introduction
Chemical Properties and Structural Features
N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide belongs to the class of aryl amides, featuring a tetrahydrofuran-2-carboxamide group linked to a 4-amino-2-methoxyphenyl substituent. The compound’s IUPAC name is N-(4-amino-2-methoxyphenyl)oxolane-2-carboxamide, and its Canonical SMILES representation is COC1=C(C=CC(=C1)N)NC(=O)C2CCCO2. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆N₂O₃ | |
| Molecular Weight | 236.27 g/mol | |
| CAS Number | Not explicitly listed | |
| Solubility | Likely polar organic solvents | |
| Melting Point | Data unavailable | — |
The tetrahydrofuran ring contributes to the molecule’s rigidity, while the methoxy and amino groups on the phenyl ring enhance its potential for hydrogen bonding and π-π interactions . These features are critical for its interactions with biological targets, as demonstrated in molecular docking studies .
Synthesis and Reaction Pathways
The synthesis of N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. A common route begins with 4-amino-2-methoxyphenol as the starting material:
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Protection of the Amino Group: The primary amine is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
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Activation of the Carboxylic Acid: Tetrahydrofuran-2-carboxylic acid is converted to its acyl chloride using oxalyl chloride or thionyl chloride.
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Amide Bond Formation: The acyl chloride reacts with the protected 4-amino-2-methoxyphenol under basic conditions (e.g., triethylamine) to form the intermediate amide.
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Deprotection: The Boc group is removed using trifluoroacetic acid (TFA) or hydrochloric acid to yield the final product .
Key Reaction Conditions:
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Temperature: 0–25°C for acylation steps.
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Catalysts: 1-Hydroxybenzotriazole (HOBt) and 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) for coupling .
This method achieves moderate yields (50–70%) and requires purification via flash chromatography . Alternative approaches using Ullmann coupling or microwave-assisted synthesis have been explored for related aryl amides but remain undocumented for this specific compound .
Pharmacological Activities and Mechanisms
N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide exhibits promising biological activities, particularly in antitumor and anti-inflammatory contexts:
Antitumor Activity
In vitro studies on structurally similar compounds, such as 2-amino-thiazole-4-carboxamides, demonstrate anti-proliferative effects against cancer cell lines (e.g., MCF7 and NCI-H1650) with IC₅₀ values ranging from 0.47 to 1.1 µM . While direct data for N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide is limited, its amide and aromatic amine groups suggest analogous mechanisms:
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Microtubule Disruption: Binding to β-tubulin, similar to pretubulysin .
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Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes .
Applications in Medicinal Chemistry
Lead Compound Optimization
The compound’s scaffold serves as a template for designing derivatives with enhanced bioavailability. For example:
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Methoxy Group Substitution: Replacing the methoxy group with halogens (e.g., Cl, F) improves metabolic stability.
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Tetrahydrofuran Ring Modifications: Introducing methyl groups to the ring enhances lipophilicity and blood-brain barrier penetration .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has been proposed to address its poor aqueous solubility. Preliminary studies on analogs show a 3.5-fold increase in bioavailability with nanoformulations.
Comparative Analysis with Structural Analogs
N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide shares structural similarities with two key analogs:
The position of the amino group (4 vs. 5) significantly impacts biological activity, with the 4-substituted derivative showing superior target engagement.
Future Directions and Challenges
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Synthetic Efficiency: Current methods suffer from low yields; flow chemistry could optimize reaction times and purity .
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In Vivo Studies: No pharmacokinetic or toxicity data exists, necessitating rodent models to assess efficacy and safety.
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Target Identification: Proteomic studies are needed to elucidate primary biological targets beyond hypothetical mechanisms .
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